molecular formula C13H11F3N6O B2411720 1-(4-methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole CAS No. 477709-60-7

1-(4-methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole

Cat. No.: B2411720
CAS No.: 477709-60-7
M. Wt: 324.267
InChI Key: XYOVCFMNMPAVDQ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole is a sophisticated chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This compound features a unique molecular architecture that combines a 1,2,3,4-tetrazole ring with a 4-methoxyphenyl group and a 3-(trifluoromethyl)pyrazole moiety. The tetrazole ring is a well-known bioisostere for carboxylic acids and other planar aromatic systems, often employed to improve a molecule's pharmacokinetic properties, metabolic stability, and binding affinity to biological targets . The inclusion of the trifluoromethyl group is a common strategy in agrochemical and pharmaceutical design to enhance lipophilicity and membrane permeability. This specific structural combination makes the reagent a valuable intermediate for constructing novel compounds in screening libraries. Researchers can utilize this chemical as a core building block in the synthesis of potential pharmacologically active molecules. Its applications are primarily in the development of new antimicrobial and antitumor agents, where tetrazole derivatives have shown significant promise . The presence of the 4-methoxyphenyl subunit is a feature found in various bioactive molecules, further underscoring its utility in lead optimization programs. This product is intended for use by qualified research scientists in laboratory settings only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this and all chemicals with appropriate safety precautions in accordance with their institution's guidelines.

Properties

IUPAC Name

1-(4-methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N6O/c1-21-7-10(11(18-21)13(14,15)16)12-17-19-20-22(12)8-3-5-9(23-2)6-4-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOVCFMNMPAVDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)C2=NN=NN2C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic synthesis pathways, leveraging the reactivity of its constituent moieties. The initial step may involve the formation of the pyrazole ring, followed by the introduction of the trifluoromethyl group under controlled conditions. Subsequent steps include the cyclization to form the tetraazole ring and methoxylation of the phenyl group.

Industrial Production Methods

Industrially, the compound's production may be scaled using continuous flow chemistry techniques, which ensure better yield and purity. Such methods often involve high-pressure and temperature conditions, alongside the use of specialized catalysts to facilitate the reaction steps.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole undergoes various chemical reactions, including:

  • Oxidation: : Can be oxidized using oxidizing agents such as hydrogen peroxide, leading to the formation of corresponding oxides.

  • Reduction: : Reduction with agents like lithium aluminium hydride can yield different reduced forms.

  • Substitution: : Undergoes substitution reactions, especially in the aromatic ring, where electrophilic substitution can introduce various functional groups.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, under acidic or basic conditions.

  • Reduction: : Lithium aluminium hydride, typically under anhydrous conditions.

  • Substitution: : Electrophilic reagents such as nitrating or sulfonating agents.

Major Products

  • Oxidation: : Corresponding oxides and hydroxylated derivatives.

  • Reduction: : Amine or alkyl derivatives.

  • Substitution: : Nitro, sulfonate, or other substituted aromatic compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing pyrazole and tetraazole structures can exhibit significant anticancer properties. For instance, derivatives of pyrazoles have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines. Studies show that certain pyrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory potential. Pyrazole derivatives have been shown to modulate inflammatory pathways, making them candidates for treating inflammation-related disorders . The specific compound of interest may also interact with pathways involved in inflammation, suggesting further exploration is warranted.

Antimicrobial Activity

There is evidence supporting the antimicrobial efficacy of compounds related to this structure. Pyrazole-based compounds have been documented to possess antibacterial and antifungal activities against various pathogens. The incorporation of different substituents can enhance this activity .

Coordination Chemistry

The unique structure of 1-(4-methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole allows it to act as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions can be utilized in the development of new materials with specific electronic or optical properties .

Photophysical Properties

The compound may exhibit interesting photophysical properties due to its conjugated system. Research into similar compounds suggests potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Synthesis and Characterization

A study focused on synthesizing novel pyrazole derivatives demonstrated the successful incorporation of the tetraazole unit into the molecular framework. Characterization techniques such as NMR and X-ray crystallography confirmed the structural integrity and purity of the synthesized compounds .

Biological Evaluation

In vitro studies have assessed the biological activity of synthesized derivatives against cancer cell lines. For example, one study reported that certain pyrazole derivatives exhibited IC50 values in the low micromolar range against colorectal carcinoma cells, indicating potent anticancer activity .

Data Tables

Application Area Description References
Anticancer ActivityInduces apoptosis in cancer cells; effective against various cell lines
Anti-inflammatory PropertiesModulates inflammatory pathways; potential treatment for inflammation disorders
Antimicrobial ActivityExhibits antibacterial and antifungal properties
Coordination ChemistryActs as a ligand for metal ion complexes
Photophysical PropertiesPotential use in OLEDs and optoelectronic devices

Mechanism of Action

The compound’s effects are largely due to its interactions at the molecular level, particularly with enzymes and receptors. The trifluoromethyl group significantly enhances its metabolic stability and binding affinity. Molecular targets often include protein kinases and G-protein coupled receptors, influencing signaling pathways crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methoxyphenyl)-1H-pyrazole

  • 5-(trifluoromethyl)-1H-tetrazole

  • 4-methyl-1H-pyrazole-5-carboxylic acid

Uniqueness

This compound's unique combination of functional groups sets it apart, particularly the trifluoromethyl group which imparts significant electron-withdrawing properties, altering its reactivity and stability compared to similar structures.

Exploring these aspects unveils the vast potential and multifaceted nature of 1-(4-methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole, making it a compound of significant interest in scientific research and industrial applications.

Biological Activity

The compound 1-(4-methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole is a member of the pyrazole and tetraazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of the compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.

Chemical Structure and Properties

The molecular formula of the compound is C15H14F3N5OC_{15}H_{14}F_3N_5O, with a molecular weight of approximately 353.30 g/mol. The presence of the methoxy group and trifluoromethyl moiety contributes to its unique pharmacological profile.

PropertyValue
Molecular FormulaC₁₅H₁₄F₃N₅O
Molecular Weight353.30 g/mol
SMILESCOc1ccc(cc1)n2nc(cc2)C(F)(F)F
IUPAC Name1-(4-methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to the target compound have been evaluated for their in vitro anticancer effects against various human tumor cell lines including HepG2 (liver cancer) and MCF-7 (breast cancer). The standard MTT assay demonstrated that certain derivatives exhibited significant cytotoxicity with IC50 values indicating effective growth inhibition .

In one study, a series of pyrazole derivatives were tested for their ability to inhibit cell proliferation. Notably, derivatives with specific substitutions at the N1 position showed promising results against HeLa cells and HepG2 cells, with mean growth inhibition percentages exceeding 50% .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. In a synthesis study involving related compounds, several demonstrated significant antibacterial activity against various strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Activity

Pyrazole compounds are known for their anti-inflammatory effects. They act as inhibitors of cyclooxygenase (COX) enzymes which are crucial in the inflammatory process. One study indicated that certain pyrazole derivatives reduced lipopolysaccharide (LPS)-induced TNF-alpha release in vitro, suggesting potential for treating inflammatory diseases .

Antioxidant Activity

The antioxidant capacity of pyrazole derivatives has been noted in various studies. Compounds similar to 1-(4-methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole have shown the ability to scavenge free radicals and reduce oxidative stress markers in cellular models .

Case Studies

Case Study 1: Anticancer Evaluation
A recent investigation assessed a library of pyrazole derivatives for their cytotoxic effects on a panel of cancer cell lines. The study revealed that specific substitutions at the N-position of pyrazoles enhanced anticancer activity while maintaining low toxicity towards normal cells .

Case Study 2: Antimicrobial Testing
In another study focused on antimicrobial activity, a series of synthesized pyrazole derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain compounds exhibited significant antibacterial properties, particularly against resistant strains .

Q & A

Q. What are the established synthetic routes for 1-(4-methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetrazole?

Answer: The compound is typically synthesized via multi-step heterocyclic condensation. A common approach involves:

Pyrazole Core Formation : Reacting 1-(4-methoxyphenyl)ethan-1-one with hydrazine hydrate to form the pyrazole ring.

Trifluoromethyl Introduction : Electrophilic substitution or coupling reactions to introduce the trifluoromethyl group at the pyrazole C3 position.

Tetrazole Cyclization : Using sodium azide and ammonium chloride under reflux conditions to form the tetrazole ring.
Key intermediates are characterized via 1H NMR (e.g., pyrazole proton signals at δ 6.8–7.5 ppm) and HPLC (purity >95%) .

Q. What spectroscopic methods are used to confirm the structure of this compound?

Answer:

  • 1H NMR : Identifies aromatic protons (δ 7.2–8.1 ppm for methoxyphenyl), pyrazole protons (δ 6.5–7.0 ppm), and trifluoromethyl groups (splitting patterns via coupling).
  • IR Spectroscopy : Detects N–H stretches (~3400 cm⁻¹ for tetrazole) and C–F vibrations (~1200 cm⁻¹).
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 352.74 for [M+H]⁺) confirm the molecular formula .

Q. What are the primary applications of this compound in medicinal chemistry?

Answer: The tetrazole-pyrazole hybrid structure is explored for:

  • Enzyme Inhibition : Docking studies suggest interaction with 14-α-demethylase lanosterol (PDB: 3LD6), a fungal CYP450 enzyme, indicating antifungal potential .
  • Anticancer Activity : Pyrazole derivatives exhibit apoptosis induction via caspase-3 activation, though specific data for this compound require further validation .

Advanced Research Questions

Q. How can reaction yields be optimized during the tetrazole cyclization step?

Answer:

  • Catalyst Screening : Use Cu(I) catalysts (e.g., CuSO₄/ascorbate) to accelerate azide-alkyne cycloaddition, improving yields from ~45% to >60% .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance reactivity, while maintaining temperatures at 50–80°C minimizes side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product with >98% purity .

Q. How do structural modifications influence biological activity?

Answer:

  • Methoxy Group Replacement : Substituting 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) increases antifungal activity by 2-fold (IC₅₀: 12 µM → 6 µM) .
  • Trifluoromethyl Position : Moving the CF₃ group to C5 on the pyrazole reduces metabolic stability (t₁/₂: 4h → 1.5h in liver microsomes) .

Q. What computational methods validate target interactions?

Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities (e.g., ΔG = -9.2 kcal/mol for 3LD6) .
  • MD Simulations : AMBER or GROMACS assesses stability of enzyme-ligand complexes over 100 ns trajectories .

Data Contradictions and Analytical Challenges

Q. How to resolve discrepancies in reported biological activity data?

Answer:

  • Assay Variability : Standardize protocols (e.g., MIC vs. IC₅₀) across studies. For antifungal assays, use C. albicans ATCC 90028 as a common strain .
  • Purity Thresholds : Ensure compounds are ≥98% pure (via HPLC) to exclude confounding effects from synthetic by-products .

Q. Why do synthetic yields vary across studies?

Answer:

  • By-Product Formation : Competing pathways (e.g., dimerization during cyclization) reduce yields. LC-MS identifies major impurities (e.g., m/z 385 for dimeric adducts) .
  • Moisture Sensitivity : Tetrazole intermediates are hygroscopic; use anhydrous conditions and molecular sieves to stabilize reactions .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Pyrazole FormationHydrazine hydrate, EtOH, 80°C7595
Tetrazole CyclizationNaN₃, NH₄Cl, DMF, 100°C6098

Q. Table 2. Spectral Data

TechniqueKey SignalsReference
¹H NMR (400 MHz, CDCl₃)δ 8.2 (s, 1H, tetrazole), δ 3.8 (s, 3H, OCH₃)
IR (KBr)3400 cm⁻¹ (N–H), 1200 cm⁻¹ (C–F)

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